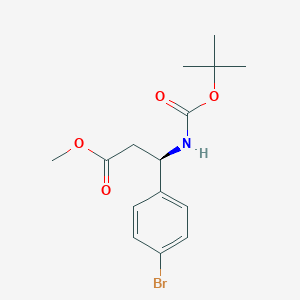
(R)-methyl 3-(4-bromophenyl)-3-(tert-butoxycarbonylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is an organic compound that features a bromophenyl group, a tert-butoxycarbonyl-protected amino group, and a methyl ester. This compound is of interest in various fields of chemistry and biology due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate typically involves the following steps:
Formation of the Bromophenyl Intermediate: The starting material, 4-bromobenzene, undergoes a series of reactions to introduce the desired functional groups.
Introduction of the Amino Group: The amino group is introduced through nucleophilic substitution reactions.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride under basic conditions to form the tert-butoxycarbonyl-protected amino group.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate can undergo various types of chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized under specific conditions.
Reduction: The ester and amino groups can be reduced to their corresponding alcohols and amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromophenyl group can yield bromobenzoic acid, while reduction of the ester group can yield the corresponding alcohol.
Applications De Recherche Scientifique
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein-ligand binding.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the tert-butoxycarbonyl-protected amino group can be deprotected under acidic conditions to reveal the free amino group, which can then form hydrogen bonds with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (3R)-3-(4-chlorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-fluorophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
- Methyl (3R)-3-(4-methylphenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate
Uniqueness
Methyl (3R)-3-(4-bromophenyl)-3-{[(tert-butoxy)carbonyl]amino}propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction properties compared to its chloro, fluoro, and methyl analogs. The bromine atom can participate in halogen bonding and other specific interactions that are not possible with other substituents .
Propriétés
Formule moléculaire |
C15H20BrNO4 |
|---|---|
Poids moléculaire |
358.23 g/mol |
Nom IUPAC |
methyl (3R)-3-(4-bromophenyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
InChI |
InChI=1S/C15H20BrNO4/c1-15(2,3)21-14(19)17-12(9-13(18)20-4)10-5-7-11(16)8-6-10/h5-8,12H,9H2,1-4H3,(H,17,19)/t12-/m1/s1 |
Clé InChI |
JPKABPHRXUGGJL-GFCCVEGCSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@H](CC(=O)OC)C1=CC=C(C=C1)Br |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC(=O)OC)C1=CC=C(C=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


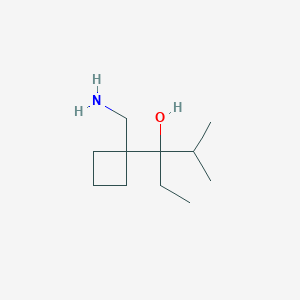
![Lithium 2-(benzo[c]isothiazol-3-yl)acetate](/img/structure/B13487471.png)
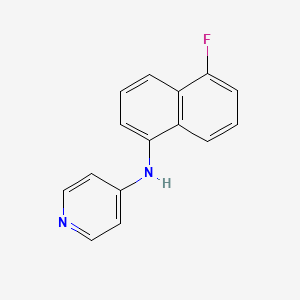
![N-methylbicyclo[2.2.1]heptan-1-amine](/img/structure/B13487485.png)
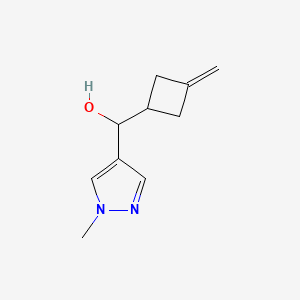
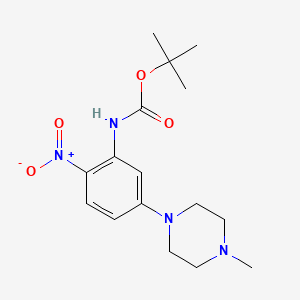
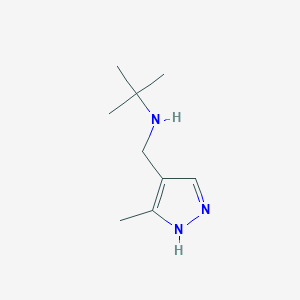




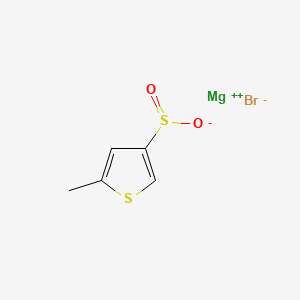
![1-methyl-3-[2-(trimethylsilyl)ethynyl]-1H-pyrazol-5-amine](/img/structure/B13487528.png)

